6-methyl-4H-thiochromen-4-one
Overview
Description
6-Methyl-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound with the molecular formula C10H10OSThis compound is part of the thiochromone family, which is structurally related to chromones (benzopyrans) and is known for its promising biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-4H-thiochromen-4-one can be synthesized through various methods. One common approach involves the rhodium-catalyzed alkyne hydroacylation/thio-conjugate-addition sequence. This method uses β′-thio-substituted-enones, assembled from the combination of tert-butylthio-substituted aldehydes and β-alkynes . The reaction conditions typically involve the use of rhodium catalysts and can be performed in a one-pot process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. Industrial production would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of S,S-dioxide derivatives.
Reduction: Reduction reactions can modify the sulfur-containing moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as S,S-dioxide derivatives and substituted thiochromones .
Scientific Research Applications
6-Methyl-4H-thiochromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing heterocycles.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4H-thiochromen-4-one involves its interaction with molecular targets and pathways in biological systems. For instance, its antileishmanial activity is attributed to its ability to interfere with the metabolic processes of Leishmania parasites. The compound’s structure allows it to interact with specific enzymes and proteins, disrupting their function and leading to the death of the parasites .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-(4-(trifluoromethyl)-phenyl)-4H-thiochromen-4-one
- 6-Methyl-2,3-dihydro-4H-thiochromen-4-one
- 6-Methylbenzothiopyran-4 (4H)-one
Uniqueness
6-Methyl-4H-thiochromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 6-position and the sulfur atom in the heterocyclic ring contribute to its distinct reactivity and biological activity compared to other thiochromones .
Properties
IUPAC Name |
6-methylthiochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFJYNRHUCIGGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323179 | |
Record name | 6-Methyl-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-31-9 | |
Record name | NSC403298 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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